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molecular formula C7H11NO3 B045667 3-(5-Oxopyrrolidin-2-yl)propanoic acid CAS No. 7766-86-1

3-(5-Oxopyrrolidin-2-yl)propanoic acid

Cat. No. B045667
M. Wt: 157.17 g/mol
InChI Key: CSBJIXVKDCZBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04663464

Procedure details

5-Oxo-2-pyrrolidinepropanoic acid (15.7 g, 0.1 mol) was added to 45 ml of acetic anhydride and the mixture was heated slowly to 90° C. and held at that temperature for six hours. The mixture was cooled and the volatile materials stripped off at a temperature of 60° C. under vacuum. The residue (14.2 g) was dissolved in 230 ml of isopropyl alcohol, the solution decolorized, filtered, and concentrated to 30 ml. This solution was cooled 0°-5° C. for two hours, and the solid which separated was collected by filtration, washed twice with 25-ml portions of isopropyl alcohol to yield 12.5 g (89.9%) of dihydro-1H-pyrrolizine-3,5-(2H,6H)-dione, mp 180.2°-181.8° C. which was found to be 99.5% pure by high pressure liquid chromatographic (HPLC) analysis.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
[Compound]
Name
residue
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:6][CH:5]([CH2:7][CH2:8][C:9]([OH:11])=O)[CH2:4][CH2:3]1.C(OC(=O)C)(=O)C>C(O)(C)C>[CH2:4]1[CH:5]2[N:6]([C:9](=[O:11])[CH2:8][CH2:7]2)[C:2](=[O:1])[CH2:3]1

Inputs

Step One
Name
Quantity
15.7 g
Type
reactant
Smiles
O=C1CCC(N1)CCC(=O)O
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
residue
Quantity
14.2 g
Type
reactant
Smiles
Name
Quantity
230 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
stripped off at a temperature of 60° C. under vacuum
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 30 ml
TEMPERATURE
Type
TEMPERATURE
Details
This solution was cooled 0°-5° C. for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solid which separated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed twice with 25-ml portions of isopropyl alcohol

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1CC(N2C(CCC12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 89.9%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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